

# Spectroscopic Profile of 2-Phenylethyl Propionate: A Technical Guide

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## Compound of Interest

Compound Name: 2-Phenylethyl propionate

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-phenylethyl propionate**, a compound of interest in flavor, fragrance, and pharmaceutical research. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics, including experimental protocols and tabulated data for easy reference.

## Mass Spectrometry (MS)

Mass spectrometry of **2-phenylethyl propionate** is typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). The resulting mass spectrum provides valuable information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation.

## Data Presentation

The electron ionization mass spectrum of **2-phenylethyl propionate** is characterized by a prominent molecular ion peak and several key fragment ions. The most abundant fragments are summarized in the table below.

m/z	Relative Intensity (%)	Proposed Fragment Ion
178	Not specified	[M] <sup>+</sup> (Molecular Ion)
104	99.99	[C <sub>8</sub> H <sub>8</sub> ] <sup>+</sup> (Styrene cation)
91	11.77	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium cation)
57	48.76	[C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup> (Propionyl cation)
29	23.89	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (Ethyl cation)

Data sourced from PubChem CID 31225.[\[1\]](#)

## Experimental Protocol

**Sample Preparation:** A dilute solution of **2-phenylethyl propionate** in a volatile organic solvent, such as dichloromethane or ethyl acetate, is prepared.

**Instrumentation:** A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

**Gas Chromatography (GC) Method:**

- **Injector Temperature:** 250 °C
- **Column:** A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- **Oven Temperature Program:** An initial temperature of 70°C is held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, with a final hold for 5 minutes.
- **Carrier Gas:** Helium at a constant flow rate.

**Mass Spectrometry (MS) Method:**

- **Ionization Mode:** Electron Ionization (EI) at 70 eV.
- **Source Temperature:** 230 °C
- **Mass Range:** Scan from m/z 40 to 400.

Data Analysis: The mass spectrum of the peak corresponding to **2-phenylethyl propionate** is extracted and analyzed for its molecular ion and fragmentation pattern.

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **2-phenylethyl propionate** exhibits characteristic absorption bands corresponding to its ester and aromatic functionalities.

## Data Presentation

The key IR absorption bands for **2-phenylethyl propionate** are presented in the table below.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~3030	C-H (aromatic)	Stretching
~2970	C-H (aliphatic)	Stretching
~1735	C=O (ester)	Stretching
~1495, 1455	C=C (aromatic)	Stretching
~1180	C-O (ester)	Stretching
~750, 695	C-H (aromatic)	Out-of-plane bending

## Experimental Protocol

Sample Preparation: For liquid samples like **2-phenylethyl propionate**, the spectrum can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition (Thin Film Method):

- Place a drop of the neat liquid sample onto one salt plate.
- Carefully place the second salt plate on top to create a thin, uniform film.

- Mount the plates in the spectrometer's sample holder.
- Acquire the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Perform a background scan with the empty salt plates prior to sample analysis.

Data Acquisition (ATR Method):

- Ensure the ATR crystal is clean.
- Place a drop of the neat liquid sample directly onto the crystal.
- Acquire the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- A background scan of the clean, empty ATR crystal should be taken beforehand.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for the complete structural characterization of **2-phenylethyl propionate**.

### Data Presentation

$^1\text{H}$  NMR (Proton NMR)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.31 - 7.19	m	5H	$\text{C}_6\text{H}_5$ -
4.28	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -Ph
2.94	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -Ph
2.31	q	2H	-CO-CH <sub>2</sub> -CH <sub>3</sub>
1.14	t	3H	-CO-CH <sub>2</sub> -CH <sub>3</sub>

$^{13}\text{C}$  NMR (Carbon-13 NMR)

Chemical Shift ( $\delta$ , ppm)	Assignment
174.4	C=O
138.0	C (aromatic, ipso)
129.0	CH (aromatic)
128.5	CH (aromatic)
126.5	CH (aromatic)
64.9	-O-CH <sub>2</sub> -
35.1	-CH <sub>2</sub> -Ph
27.6	-CO-CH <sub>2</sub> -
9.2	-CH <sub>3</sub>

## Experimental Protocol

Sample Preparation: Approximately 5-10 mg of **2-phenylethyl propionate** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

<sup>1</sup>H NMR Acquisition:

- Pulse Sequence: A standard single-pulse experiment.
- Number of Scans: Typically 8-16 scans are sufficient.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: A range that encompasses all proton signals (e.g., 0-10 ppm).

<sup>13</sup>C NMR Acquisition:

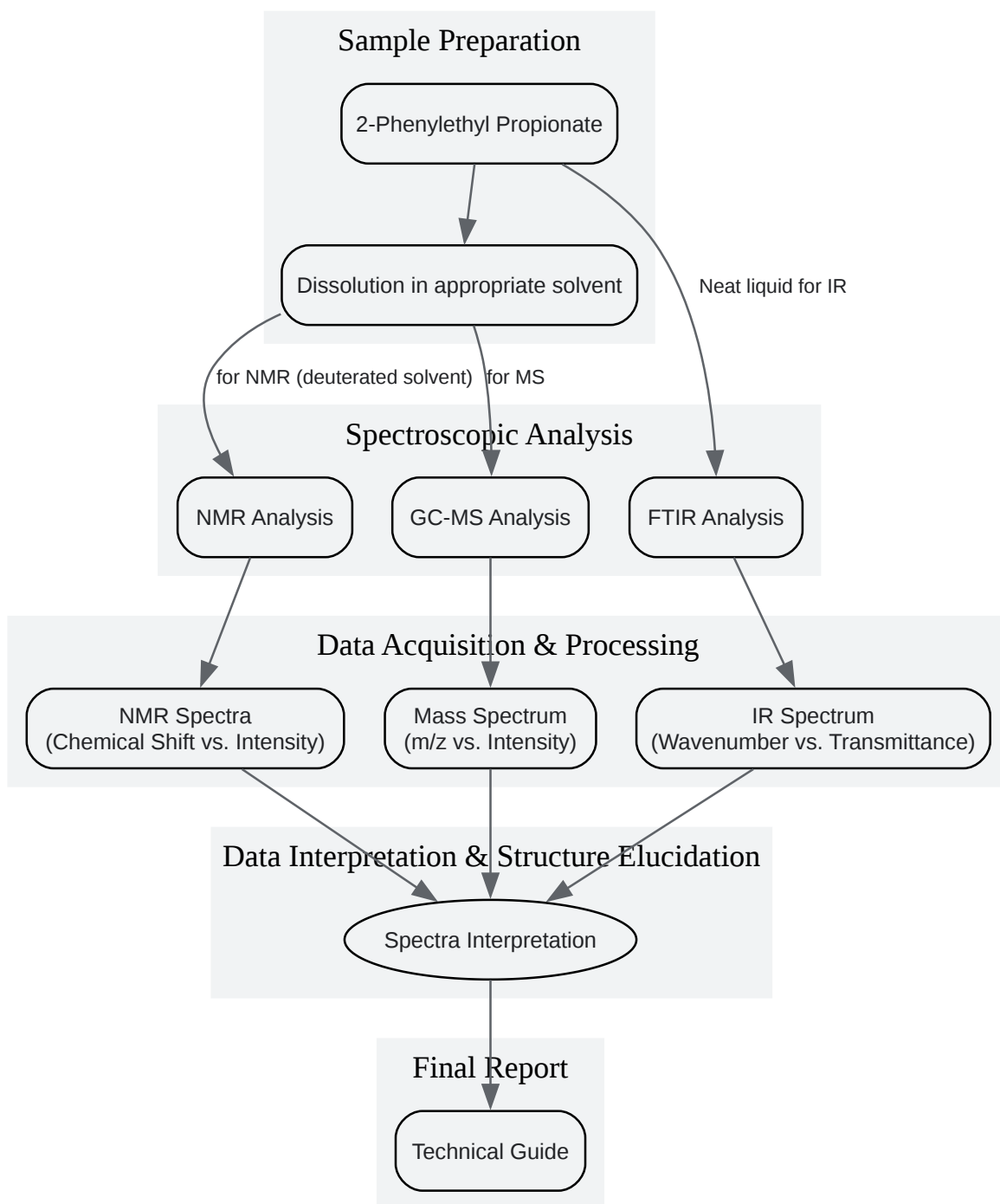
- Pulse Sequence: A standard proton-decoupled pulse experiment.

- Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: A range that covers all carbon signals (e.g., 0-200 ppm).

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS.

## Experimental and Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like **2-phenylethyl propionate**.



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General workflow for spectroscopic analysis.

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## References

- 1. 2-Phenylethyl propionate | C<sub>11</sub>H<sub>14</sub>O<sub>2</sub> | CID 31225 - PubChem [pubchem.ncbi.nlm.nih.gov]
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